2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)acetamide
描述
The compound 2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)acetamide is a thiazolidinone derivative featuring a 3,4-dimethoxyphenyl substituent at the C5 position of the thiazolidinone core and a 2-hydroxy-5-nitrophenyl acetamide group at the N3 position. Thiazolidinones are heterocyclic scaffolds widely explored in medicinal chemistry due to their diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties . The 2-hydroxy-5-nitro substituent on the acetamide group introduces hydrogen-bonding capability and electronic polarization, which could influence solubility and target binding .
属性
IUPAC Name |
2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O7S2/c1-29-15-6-3-11(7-16(15)30-2)8-17-19(26)22(20(31)32-17)10-18(25)21-13-9-12(23(27)28)4-5-14(13)24/h3-9,24H,10H2,1-2H3,(H,21,25)/b17-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLBGRPAGSZHKW-IUXPMGMMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)acetamide represents a novel thiazolidinone derivative with potential biological activities. Its structure features a thiazolidinone ring, a dimethoxyphenyl group, and a nitrobenzamide moiety, which contribute to its diverse pharmacological properties.
The molecular formula of the compound is with a molecular weight of approximately 339.39 g/mol. The compound is characterized by its complex structure that allows for various interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant antimicrobial , antifungal , and anticancer properties. The following sections detail these activities based on recent studies.
Antimicrobial Activity
The compound has been investigated for its potential as an antimicrobial agent. Studies suggest that it can inhibit the growth of various bacterial strains by disrupting cell wall synthesis and interfering with metabolic pathways. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) reported in the range of 10-50 µg/mL .
Antifungal Activity
The antifungal activity of the compound has also been evaluated. It demonstrated promising results against phytopathogenic fungi such as Alternaria solani and Phoma lingam, with effective concentrations (EC50) reported at 0.85 µg/mL and 2.29 µg/mL, respectively . These findings highlight its potential as a lead compound for developing new antifungal agents.
Anticancer Properties
In addition to its antimicrobial and antifungal activities, the compound has shown anticancer properties in various cell lines. It was found to induce apoptosis in human leukemia cells, suggesting that it may inhibit cancer cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction .
The biological effects of this compound are attributed to its interaction with specific molecular targets within cells. For instance:
- Antimicrobial Mechanism : It is believed to inhibit enzymes involved in bacterial cell wall synthesis.
- Anticancer Mechanism : The compound may interfere with signaling pathways that regulate cell proliferation and survival, leading to increased apoptosis in cancer cells .
Case Studies and Research Findings
相似化合物的比较
Table 1: Key Structural Features and Properties of Selected Thiazolidinone Derivatives
Pharmacological and Physicochemical Insights
Electronic Effects: The target compound’s 3,4-dimethoxyphenyl group provides electron-donating effects, which may stabilize charge-transfer interactions in enzyme binding pockets. The 2-hydroxy-5-nitrophenyl acetamide group in the target compound combines hydrogen-bond donor (hydroxyl) and acceptor (nitro) functionalities, a feature shared with [19], which has demonstrated enhanced interactions in molecular docking studies .
Bioactivity Trends :
- Analogs with sulfonamide (e.g., [17]) or thiadiazole (e.g., [2]) groups often exhibit antimicrobial or antitubercular activity, as seen in molecular dynamics simulations targeting Mycobacterium tuberculosis .
- Brominated derivatives like [12] may show increased cytotoxicity due to halogen-bonding interactions, though this is contingent on specific target proteins .
Analytical Characterization: Structural elucidation of similar compounds relies on NMR (e.g., chemical shift comparisons in [9]) and mass spectrometry. For example, molecular networking via LC-MS/MS has been used to cluster structurally related thiazolidinones based on fragmentation patterns .
常见问题
Basic: What are the established synthetic routes for this compound, and how can purity be validated?
Answer:
The synthesis typically involves a multi-step process:
Condensation : React 3,4-dimethoxybenzaldehyde with thiazolidine-2,4-dione in the presence of a base (e.g., piperidine) to form a benzylidene-thiazolidinone intermediate.
Acetylation : Couple the intermediate with N-(2-hydroxy-5-nitrophenyl)acetamide under reflux in a polar aprotic solvent (e.g., DMF) .
Purity Validation :
- Chromatography : Use TLC or HPLC to monitor reaction progress and confirm purity.
- Spectroscopy : Employ -NMR and -NMR to verify structural integrity, focusing on characteristic peaks (e.g., thiazolidinone C=O at ~170 ppm, Z-configuration via coupling constants) .
- Crystallography : Single-crystal X-ray diffraction (using SHELXL ) can resolve stereochemical ambiguities.
Basic: How is the stereochemical configuration (5Z) confirmed experimentally?
Answer:
The Z-configuration of the benzylidene group is determined via:
- NMR Spectroscopy : Observe -coupling between the thiazolidinone ring proton and the benzylidene proton (~12–14 Hz for Z-isomers) .
- X-ray Crystallography : Resolve spatial arrangement using programs like SHELXL or visualize via ORTEP-3 . For example, a dihedral angle <10° between the thiazolidinone and aryl rings supports the Z-configuration .
Advanced: What strategies optimize yield in the final acetylation step?
Answer:
Key parameters include:
- Catalysis : Add a catalytic amount of DMAP to enhance nucleophilic acylation efficiency.
- Solvent Control : Use anhydrous DMF to minimize hydrolysis of reactive intermediates.
- Temperature Gradients : Start at 0°C to prevent side reactions, then gradually increase to 80°C .
- Workup : Precipitate the product using ice-cold water to improve yield and reduce solvent impurities .
Advanced: How can computational methods predict biological targets for this compound?
Answer:
- Molecular Docking : Use AutoDock Vina or GOLD to screen against targets like cyclooxygenase-2 (COX-2) or kinases, leveraging the compound’s thiazolidinone and nitro groups for hydrogen bonding .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability; analyze RMSD (<2 Å) and ligand-protein interaction profiles .
- SAR Analysis : Modify substituents (e.g., methoxy vs. nitro groups) and compute binding free energy (MM/PBSA) to identify critical pharmacophores .
Advanced: How to resolve contradictions in reported bioactivity data (e.g., IC50_{50}50 variability)?
Answer:
- Assay Standardization : Replicate studies using consistent cell lines (e.g., HepG2 for anticancer assays) and controls (e.g., doxorubicin).
- Orthogonal Validation : Pair enzymatic assays (e.g., COX-2 inhibition) with cellular viability assays (MTT) to confirm mechanism-specific activity .
- Structural Confirmation : Re-analyze compound batches via LC-MS to rule out degradation or isomerization .
Advanced: What methodologies elucidate the compound’s mechanism of action in anti-inflammatory studies?
Answer:
- In Vitro Models : Use LPS-induced RAW 264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA.
- Pathway Analysis : Perform Western blotting to assess NF-κB/p65 phosphorylation and IκBα degradation .
- ROS Scavenging : Quantify intracellular ROS with DCFH-DA fluorescence; correlate with Nrf2 activation via qPCR .
Advanced: How to design derivatives with improved pharmacokinetic properties?
Answer:
- LogP Optimization : Introduce hydrophilic groups (e.g., -SOH) to reduce LogP (target <3) while retaining thiazolidinone core .
- Metabolic Stability : Incubate derivatives with liver microsomes; use LC-MS to identify metabolites (e.g., nitro reduction products) .
- Permeability : Assess Caco-2 monolayer transport; modify aryl substituents to enhance paracellular diffusion .
Basic: What spectroscopic techniques confirm the presence of the sulfanylidene group?
Answer:
- IR Spectroscopy : Identify the C=S stretch at ~1200–1250 cm .
- Raman Spectroscopy : Detect symmetric C=S vibrations at ~650–700 cm .
- XPS : Validate sulfur oxidation state via S 2p binding energy (~163–165 eV) .
Advanced: How to address crystallographic disorder in the thiazolidinone ring?
Answer:
- Data Collection : Collect high-resolution (<1.0 Å) data at low temperature (100 K) to reduce thermal motion artifacts .
- Refinement : Use SHELXL’s PART instruction to model disorder, applying restraints (e.g., SIMU/DELU) for anisotropic displacement parameters .
- Validation : Check ADPs and residual density maps (e.g., Fo–Fc) to ensure disorder modeling accuracy .
Advanced: What in silico tools predict metabolic pathways for this compound?
Answer:
- Software : Use GLORY or Meteor to simulate Phase I/II metabolism; prioritize nitro group reduction and O-demethylation .
- Docking : Screen metabolites against CYP450 isoforms (e.g., CYP3A4) to identify potential inhibitors/inducers .
- Toxicity Prediction : Apply ProTox-II to flag hepatotoxic or mutagenic metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
